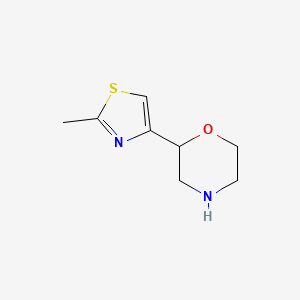
2-(2-Methyl-thiazol-4-yl)morpholine
Cat. No. B8644567
M. Wt: 184.26 g/mol
InChI Key: IJLRAJSUYPGRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04886814
Procedure details


Prepared analogously to Example O by reduction of 2-(2-methyl-thiazol-4-yl)morpholin-5-one with lithium aluminium hydride and purification of the base on a silica gel column with chloroform/methanol/ammonia=93:7:0.7 as eluant.
Name
2-(2-methyl-thiazol-4-yl)morpholin-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
chloroform methanol ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH:7]2[O:12][CH2:11][C:10](=O)[NH:9][CH2:8]2)[N:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(Cl)(Cl)Cl.CO.N>>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH:7]2[O:12][CH2:11][CH2:10][NH:9][CH2:8]2)[N:6]=1 |f:1.2.3.4.5.6,7.8.9|
|
Inputs


Step One
|
Name
|
2-(2-methyl-thiazol-4-yl)morpholin-5-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC=C(N1)C1CNC(CO1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
chloroform methanol ammonia
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl.CO.N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1SC=C(N1)C1CNCCO1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
